molecular formula C11H11ClN4O2S B2860018 2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-methoxyacetamide CAS No. 1226429-08-8

2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-methoxyacetamide

Cat. No.: B2860018
CAS No.: 1226429-08-8
M. Wt: 298.75
InChI Key: GZRJAVIUCBPXFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-((5-Chloropyridin-2-yl)amino)thiazol-4-yl)-N-methoxyacetamide is a thiazole-based acetamide derivative characterized by a 5-chloropyridin-2-ylamino substituent on the thiazole ring and an N-methoxyacetamide side chain. The compound’s synthesis likely involves coupling a 5-chloropyridin-2-ylamine precursor with a thiazol-4-yl-acetamide intermediate, analogous to methods used for related compounds in the literature .

Properties

IUPAC Name

2-[2-[(5-chloropyridin-2-yl)amino]-1,3-thiazol-4-yl]-N-methoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN4O2S/c1-18-16-10(17)4-8-6-19-11(14-8)15-9-3-2-7(12)5-13-9/h2-3,5-6H,4H2,1H3,(H,16,17)(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZRJAVIUCBPXFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CONC(=O)CC1=CSC(=N1)NC2=NC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Effects on the Thiazole Ring

The thiazole ring’s substitution pattern significantly influences physicochemical and biological properties. Key analogs include:

Compound Name Thiazole Substituent Acetamide Side Chain Molecular Weight Key References
2-(2-((5-Chloropyridin-2-yl)amino)thiazol-4-yl)-N-methoxyacetamide 5-Chloropyridin-2-ylamino N-Methoxy 283.73 (calc.)
2-{2-[(5-Chloropyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid 5-Chloropyridin-2-ylamino Carboxylic acid 269.71
2-Chloro-N-(4-phenylthiazol-2-yl)-acetamide Phenyl N-Chloro 266.73
N-(4-Methylthiazol-2-yl)-2-((1-phenylethyl)amino)acetamide Methyl N-(1-Phenylethyl) 289.37
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide 4,6-Dimethylpyrimidin-2-ylsulfanyl N-(4-Methylpyridin-2-yl) 318.39

Key Findings :

  • The 5-chloropyridin-2-ylamino group in the target compound may enhance binding to kinase targets compared to phenyl or methyl substituents, as pyridine derivatives often exhibit improved π-stacking and hydrogen-bonding interactions .
  • Replacing the N-methoxy group with a carboxylic acid (as in ’s compound) reduces lipophilicity (logP: ~1.5 vs.

Heterocyclic Variations in the Core Structure

Substitution of the thiazole ring with other heterocycles alters bioactivity and synthetic routes:

Compound Name Core Heterocycle Notable Features References
Target Compound Thiazole Chloropyridinylamino group
2-{[4-Allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide Triazole Allyl and pyridinyl groups
2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-(5-chloropyridin-2-yl)acetamide Triazinoindole Fused heterocyclic system

Key Findings :

  • Triazole and triazinoindole cores (e.g., and ) introduce additional hydrogen-bond acceptors, which may improve target affinity but complicate synthesis .
  • Thiazole-based analogs like the target compound are generally more synthetically accessible via well-established coupling reactions .

Pharmacological Implications

While specific data for the target compound are unavailable, insights from analogs suggest:

  • N-Methoxyacetamide side chains may improve metabolic stability compared to carboxylic acids or primary amides .
  • Chloropyridinyl substituents correlate with kinase inhibition in related compounds (e.g., CDK or JAK inhibitors) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.